Cas no 1513770-98-3 (5-(2-isocyanatoethyl)-1H-1,3-benzodiazole)

5-(2-isocyanatoethyl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 5-(2-isocyanatoethyl)-1H-1,3-benzodiazole
- 1513770-98-3
- EN300-1843926
-
- インチ: 1S/C10H9N3O/c14-7-11-4-3-8-1-2-9-10(5-8)13-6-12-9/h1-2,5-6H,3-4H2,(H,12,13)
- InChIKey: YHAWVEHUDFURCT-UHFFFAOYSA-N
- SMILES: O=C=NCCC1=CC=C2C(=C1)NC=N2
計算された属性
- 精确分子量: 187.074561919g/mol
- 同位素质量: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 58.1Ų
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843926-10.0g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1843926-0.05g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 0.05g |
$792.0 | 2023-09-19 | ||
Enamine | EN300-1843926-1.0g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1843926-0.5g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 0.5g |
$905.0 | 2023-09-19 | ||
Enamine | EN300-1843926-5g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 5g |
$2732.0 | 2023-09-19 | ||
Enamine | EN300-1843926-0.25g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 0.25g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1843926-1g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 1g |
$943.0 | 2023-09-19 | ||
Enamine | EN300-1843926-5.0g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1843926-0.1g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 0.1g |
$829.0 | 2023-09-19 | ||
Enamine | EN300-1843926-2.5g |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole |
1513770-98-3 | 2.5g |
$1848.0 | 2023-09-19 |
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
5-(2-isocyanatoethyl)-1H-1,3-benzodiazoleに関する追加情報
Introduction to 5-(2-isocyanatoethyl)-1H-1,3-benzodiazole (CAS No. 1513770-98-3)
5-(2-isocyanatoethyl)-1H-1,3-benzodiazole, identified by the Chemical Abstracts Service Number (CAS No.) 1513770-98-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound features a benzodiazole core appended with an isocyanatoethyl functional group, making it a versatile intermediate in the synthesis of novel bioactive molecules. The unique structural motif of this compound positions it as a promising candidate for further exploration in drug discovery and material science applications.
The benzodiazole scaffold is well-documented for its pharmacological properties, particularly in the modulation of central nervous system (CNS) activity. Derivatives of benzodiazole have been extensively studied for their anxiolytic, sedative, and muscle relaxant effects, owing to their interaction with GABAergic receptors. The introduction of an isocyanatoethyl group at the 5-position of the benzodiazole ring introduces reactivity that can be exploited for further functionalization, enabling the development of structurally diverse analogs with tailored biological activities.
In recent years, there has been a surge in interest regarding the use of isocyanate-functionalized compounds in medicinal chemistry. Isocyanates are highly reactive intermediates that can undergo various chemical transformations, including condensation reactions with amines and hydroxyl groups, leading to the formation of urethane and carbamate linkages. These reactions are particularly valuable in the synthesis of polymers, coatings, and biologically active peptides. The incorporation of an isocyanatoethyl group into 5-(2-isocyanatoethyl)-1H-1,3-benzodiazole provides a synthetic handle that can be leveraged to create conjugates with therapeutic potential.
One of the most compelling aspects of 5-(2-isocyanatoethyl)-1H-1,3-benzodiazole is its potential utility in the development of targeted drug delivery systems. The isocyanate moiety can react with biomolecules such as peptides and proteins to form stable conjugates, which can enhance the solubility and bioavailability of poorly water-soluble drugs. Additionally, the benzodiazole core can serve as a recognition element for specific biological targets, allowing for the design of ligands that exhibit high selectivity and affinity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of 5-(2-isocyanatoethyl)-1H-1,3-benzodiazole with biological targets with greater accuracy. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents. Furthermore, its ability to form covalent bonds with biomolecules has implications for proteolysis targeting chimeras (PROTACs), which are novel classes of molecular glues designed to induce degradation of specific disease-causing proteins.
The synthesis of 5-(2-isocyanatoethyl)-1H-1,3-benzodiazole presents unique challenges due to the reactivity of the isocyanate group. Careful control of reaction conditions is necessary to prevent unwanted side reactions such as polymerization or decomposition. However, recent improvements in synthetic methodologies have made it possible to handle isocyanates more safely and efficiently. For instance, the use of protective groups or catalysts can mitigate unwanted reactions while maintaining high yields and purity.
In conclusion, 5-(2-isocyanatoethyl)-1H-1,3-benzodiazole (CAS No. 1513770-98-3) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable building block for designing novel bioactive molecules. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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